Ethyl 6-(methoxymethyl)picolinate
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Overview
Description
Ethyl 6-(methoxymethyl)picolinate is an organic compound belonging to the picolinate family It is characterized by the presence of an ethyl ester group attached to the 6-position of a picolinic acid derivative, with a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(methoxymethyl)picolinate typically involves the esterification of 6-(methoxymethyl)picolinic acid. One common method is the reaction of 6-(methoxymethyl)picolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-(methoxymethyl)picolinic acid+ethanolH2SO4Ethyl 6-(methoxymethyl)picolinate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(methoxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The picolinate ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 6-(methoxymethyl)picolinic acid or 6-(methoxymethyl)picolinaldehyde.
Reduction: Formation of 6-(methoxymethyl)picolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 6-(methoxymethyl)picolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of Ethyl 6-(methoxymethyl)picolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its herbicidal activity may involve disruption of plant growth by interfering with auxin signaling pathways .
Comparison with Similar Compounds
Ethyl 6-(methoxymethyl)picolinate can be compared with other picolinate derivatives, such as:
Methyl picolinate: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.
6-(methoxymethyl)picolinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
Halauxifen-methyl: A picolinate herbicide with a different substituent pattern, leading to distinct herbicidal activity.
This compound is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 6-(methoxymethyl)picolinate is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinate derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 219.23 g/mol
Research indicates that this compound may exert its biological effects through various mechanisms:
- GABA Receptor Modulation : Preliminary studies suggest that this compound may have an affinity for GABA_A receptors, which are crucial in the modulation of neuronal excitability and anxiety disorders. This modulation could lead to anxiolytic effects, making it a candidate for treating anxiety-related conditions .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could contribute to its protective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
- Anti-inflammatory Effects : this compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Anxiolytic Effects
A study investigated the anxiolytic potential of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific doses, suggesting its potential utility in treating anxiety disorders.
Case Study 2: Neuroprotection
Another research study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound led to a notable decrease in neuronal apoptosis and improved cell viability in vitro.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 6-(methoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)9-6-4-5-8(11-9)7-13-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
ABIFOJZGKPIVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)COC |
Origin of Product |
United States |
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